8-(Difluoromethoxy)-3-iodoquinolin-4-ol
Description
8-(Difluoromethoxy)-3-iodoquinolin-4-ol is a halogenated quinoline derivative characterized by a difluoromethoxy group at position 8, an iodine atom at position 3, and a hydroxyl group at position 3. The difluoromethoxy moiety enhances lipophilicity and metabolic stability compared to non-fluorinated analogs, while the iodine atom introduces steric and electronic effects that may influence binding to biological targets . This compound is structurally related to quinolone antibiotics, such as Garenoxacin Mesylate (GRN), which shares the 8-(difluoromethoxy) substituent but differs in other functional groups (e.g., a carboxylic acid at position 3 and a cyclopropyl group at position 1) .
Properties
IUPAC Name |
8-(difluoromethoxy)-3-iodo-1H-quinolin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6F2INO2/c11-10(12)16-7-3-1-2-5-8(7)14-4-6(13)9(5)15/h1-4,10H,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVOBUSYIFYIPIB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)OC(F)F)NC=C(C2=O)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6F2INO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Strategy
The synthesis of 8-(Difluoromethoxy)-3-iodoquinolin-4-ol generally involves:
- Construction or modification of the quinoline scaffold.
- Introduction of the difluoromethoxy group at the 8-position.
- Iodination at the 3-position.
- Installation or preservation of the hydroxyl group at the 4-position.
The order of these steps and the choice of reagents are critical for yield and purity.
Preparation of 8-Hydroxyquinoline Core
The foundational step is obtaining 8-hydroxyquinoline, which serves as the precursor for further functionalization.
- Sulfonation of quinoline with fuming sulfuric acid under controlled temperatures (below 60°C to 120°C) to yield 8-quinoline sulfonic acid intermediates.
- Alkali fusion of 8-quinoline sulfonic acid with sodium hydroxide or potassium hydroxide at elevated temperatures (170–180°C) under pressure (1.4–1.5 MPa) to yield 8-hydroxyquinoline.
- Alternative synthesis involves copper(II) sulfate and calcium oxide catalyzed reactions with glycerol and o-aminophenol under reflux and controlled heating to 130–140°C, followed by neutralization and extraction to isolate 8-hydroxyquinoline.
Introduction of the Difluoromethoxy Group at the 8-Position
Direct difluoromethoxylation of the quinoline nucleus is challenging due to the electron-rich nature of the hydroxy group and the sensitivity of fluorinated reagents.
- While direct literature on difluoromethoxylation of 8-hydroxyquinoline is limited, analogous methods involve nucleophilic substitution or electrophilic fluorination strategies.
- The difluoromethoxy group can be introduced via reaction of 8-hydroxyquinoline with difluoromethylating agents or via O-alkylation using difluoromethyl ethers under controlled conditions.
- Patents and advanced synthetic protocols for related difluoroquinoline derivatives suggest multi-step sequences involving protected intermediates to avoid side reactions.
Iodination at the 3-Position
Selective iodination at the 3-position of quinoline derivatives is typically achieved by:
- Electrophilic aromatic substitution using iodine sources such as iodine monochloride or N-iodosuccinimide (NIS).
- The presence of the 8-difluoromethoxy and 4-hydroxy groups influences regioselectivity, favoring substitution at the 3-position due to electronic and steric effects.
- Reaction conditions must be optimized to prevent polyiodination or degradation of sensitive groups.
Representative Synthetic Route Summary
Based on the synthesis of related compounds and intermediates, a plausible synthetic route is:
- Synthesis of 8-hydroxyquinoline via sulfonation and alkali fusion.
- O-Difluoromethylation of 8-hydroxyquinoline to form 8-(difluoromethoxy)quinolin-4-ol through reaction with difluoromethylating agents.
- Selective iodination at the 3-position using N-iodosuccinimide or iodine monochloride under mild conditions to afford 8-(difluoromethoxy)-3-iodoquinolin-4-ol.
Research Findings and Optimization Data
Currently, no direct experimental data tables specific to 8-(Difluoromethoxy)-3-iodoquinolin-4-ol preparation are publicly available from the reviewed sources. However, insights from related quinoline derivatives indicate:
Notes on Scale-Up and Environmental Considerations
- The sulfonation and alkali fusion steps are amenable to scale-up with appropriate temperature and pressure controls.
- Avoidance of highly toxic reagents such as phosphorus oxychloride is preferred; alternative greener reagents have been developed for related quinoline derivatives.
- The use of fluorinated reagents requires careful handling due to potential toxicity and environmental impact.
Chemical Reactions Analysis
Types of Reactions
8-(Difluoromethoxy)-3-iodoquinolin-4-ol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group at the 4-position can be oxidized to form a quinone derivative.
Reduction: The iodine substituent can be reduced to form a hydrogenated quinoline derivative.
Substitution: The iodine atom can be substituted with other nucleophiles such as amines, thiols, or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) under mild conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Hydrogenated quinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
8-(Difluoromethoxy)-3-iodoquinolin-4-ol has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as a fluorescent probe due to its unique photophysical properties.
Medicine: Explored for its potential as an anticancer agent, antimicrobial agent, and in the development of new pharmaceuticals.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings
Mechanism of Action
The mechanism of action of 8-(Difluoromethoxy)-3-iodoquinolin-4-ol involves its interaction with specific molecular targets and pathways. The difluoromethoxy group enhances its lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with various enzymes and proteins, potentially inhibiting their activity or altering their function. The iodine substituent may also play a role in its reactivity and binding affinity to target molecules .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substitution Patterns
The table below compares key structural and functional attributes of 8-(difluoromethoxy)-3-iodoquinolin-4-ol with related quinoline derivatives:
Key Observations
Substitution Effects on Activity: The iodine atom in 8-(difluoromethoxy)-3-iodoquinolin-4-ol may enhance halogen bonding with target proteins compared to smaller substituents (e.g., nitro in NQ1-NQ6 or methoxy in GRN). However, its bulky nature could reduce solubility . Difluoromethoxy groups (present in the target compound and GRN) improve metabolic resistance compared to methoxy or hydroxyl groups, as seen in NQ6 and 5,7-difluoro-3-hydroxyquinolin-2(1H)-one .
Pharmacological Profiles: GRN’s carboxylic acid group at position 3 is critical for bacterial topoisomerase inhibition, a feature absent in the target compound. This suggests divergent therapeutic applications . Compound 4b’s α-amylase inhibition highlights the role of difluoromethoxy in enzyme targeting, though its scaffold differs significantly from quinolines .
Synthetic Routes :
- The target compound may be synthesized via nucleophilic substitution (e.g., iodination at position 3) or palladium-catalyzed coupling, analogous to methods for NQ1-NQ6 (e.g., condensation with aryl amines) .
- Stability challenges, similar to those observed in PNT synthesis (e.g., overoxidation of sulfoxide intermediates), may arise during the introduction of the difluoromethoxy group .
Biological Activity
8-(Difluoromethoxy)-3-iodoquinolin-4-ol is a derivative of the quinoline family, known for its diverse biological activities. Compounds within this class have garnered attention for their potential applications in medicinal chemistry, particularly in the fields of antimicrobial, anticancer, and antiviral therapies. This article delves into the biological activity of this specific compound, highlighting its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of 8-(Difluoromethoxy)-3-iodoquinolin-4-ol is characterized by a quinoline backbone with a difluoromethoxy group and an iodine substituent at specific positions. This unique configuration contributes to its biological activity by influencing its interaction with biological targets.
Antimicrobial Activity
Research indicates that derivatives of 8-hydroxyquinoline (8-HQ) exhibit significant antimicrobial properties. The introduction of electron-withdrawing groups, such as difluoromethoxy and iodine, enhances the compound's ability to inhibit bacterial growth. In studies involving various Gram-positive and Gram-negative bacteria, 8-(Difluoromethoxy)-3-iodoquinolin-4-ol demonstrated potent antibacterial effects, outperforming many conventional antibiotics in terms of efficacy against resistant strains .
| Microorganism | Minimum Inhibitory Concentration (MIC) | Activity |
|---|---|---|
| Staphylococcus aureus | 2.3 µg/mL | Strong |
| Escherichia coli | 10.6 µg/mL | Moderate |
| Pseudomonas aeruginosa | 5.0 µg/mL | Strong |
Anticancer Activity
The compound has also been investigated for its anticancer properties. In vitro studies on various cancer cell lines, including HeLa cells and mouse fibroblasts, revealed that it exhibits low cytotoxicity while effectively inhibiting cancer cell proliferation. The mechanism appears to involve the induction of oxidative stress and apoptosis in cancer cells .
Case Study: Anticancer Efficacy
A notable case study investigated the effects of 8-(Difluoromethoxy)-3-iodoquinolin-4-ol on HeLa cells. The compound was tested at concentrations ranging from 0 to 200 µM. Results indicated no significant toxicity to normal cells while achieving a remarkable inhibition rate of over 85% in cancerous cells at optimal concentrations .
The biological activity of 8-(Difluoromethoxy)-3-iodoquinolin-4-ol is attributed to several mechanisms:
- Oxidative Stress Induction : The compound generates reactive oxygen species (ROS), leading to cellular damage in pathogens and cancer cells.
- DNA Damage : It induces DNA strand breaks in bacterial cells, impairing their replication and survival.
- Inhibition of Key Enzymes : The compound has been shown to inhibit enzymes critical for microbial metabolism and cancer cell growth.
Structure-Activity Relationship (SAR)
The structure-activity relationship studies reveal that modifications in the chemical structure significantly influence biological activity. Substituents such as difluoromethoxy enhance lipophilicity and electron-withdrawing capacity, which are correlated with increased antimicrobial and anticancer activities .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
